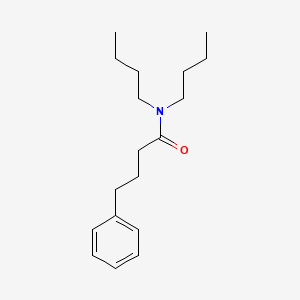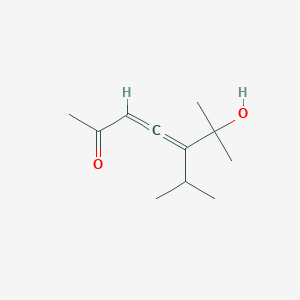![molecular formula C7H9N5 B14596354 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- CAS No. 61139-80-8](/img/structure/B14596354.png)
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- is a heterocyclic compound that belongs to the family of triazolotriazines. These compounds are known for their unique structural features, which include a fused ring system composed of triazole and triazine rings. This particular compound has three methyl groups attached at the 3, 5, and 6 positions, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of hydrazine derivatives and nitriles, which undergo cyclization to form the triazole ring, followed by further reactions to form the triazine ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methyl groups and other positions on the ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of substituted derivatives
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as energetic materials and dyes .
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar fused ring system but includes a thiadiazine ring instead of a triazine ring, leading to different chemical properties and reactivity.
1,2,4-Triazolo[1,5-a][1,3,5]triazine: This compound has a different arrangement of the triazole and triazine rings, which can affect its stability and reactivity.
Tris[1,2,4]triazolo[1,3,5]triazine: This compound has multiple triazole and triazine rings fused together, resulting in unique electronic and structural properties .
The uniqueness of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- lies in its specific substitution pattern and the resulting chemical properties, which can be exploited for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61139-80-8 |
|---|---|
Molekularformel |
C7H9N5 |
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
3,5,6-trimethyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine |
InChI |
InChI=1S/C7H9N5/c1-4-5(2)12-6(3)9-11-7(12)10-8-4/h1-3H3 |
InChI-Schlüssel |
NOSKXEKVYURKTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(=NN=C2N=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


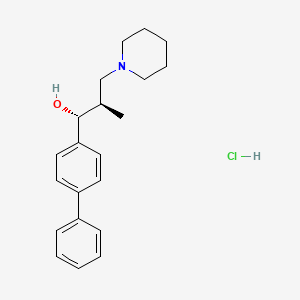
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)
![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
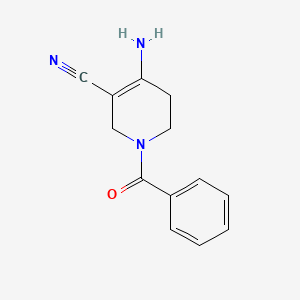
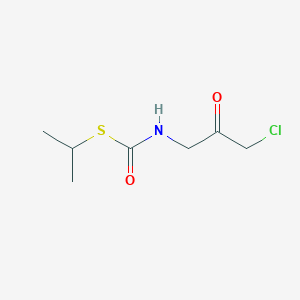
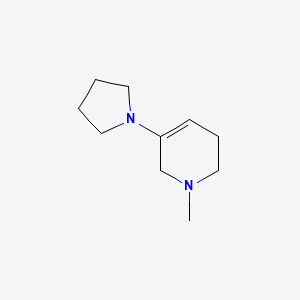
![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
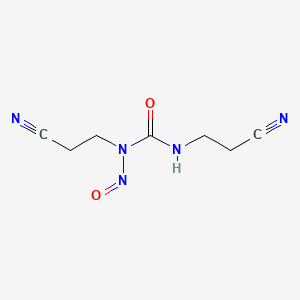
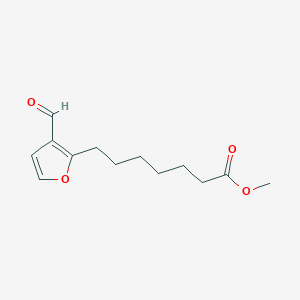
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)

